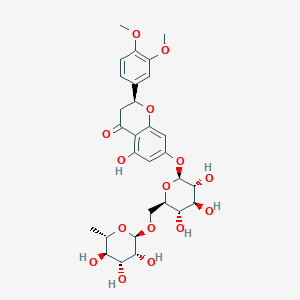

Methylhesperidin

Übersicht

Beschreibung

Methylhesperidin is a flavanone glycoside found abundantly in citrus fruits . Its aglycone form is called hesperetin . It is used for the treatment of blood vessel disorders such as hemorrhoids, varicose veins, and poor circulation .

Synthesis Analysis

Hesperidin, from which Methylhesperidin is derived, can be isolated in large quantities from the peel of some citrus species . When taken orally, hesperidin is hydrolyzed by the gut flora and then absorbed in the colon . A novel and high-effective biosynthesis pathway of Hesperetin-7-O-Glucoside, a precursor for synthesizing a sweetener named neohesperidin dihydrochalcone, has been reported .

Molecular Structure Analysis

The molecular formula of Methylhesperidin is C29H36O15 . It has an average mass of 624.587 Da and a monoisotopic mass of 624.205444 Da .

Chemical Reactions Analysis

The reaction products of Methylhesperidin appear in the form of irregular particles . The reaction took place and the expected product was obtained .

Physical And Chemical Properties Analysis

Methylhesperidin is a solid substance . It has a molecular weight of 624.59 . It is usually prescribed along with diosmin .

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Scientific Field

Neurology and Neuroscience

Application Summary

Methyl hesperidin has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It is believed to improve cerebral blood flow, cognition, and memory performance.

Methods of Application

Experimental procedures often involve in vitro studies using neuronal cell lines or in vivo studies using animal models. Dosages and administration routes vary, with oral and intraperitoneal injections being common.

Results and Outcomes

Studies have shown that Methyl hesperidin can significantly improve markers of neuroprotection, including reduced neuronal inflammation and oxidative stress markers. Clinical trials are limited but suggest potential benefits in human cognitive function .

Diabetes Management

Scientific Field

Endocrinology

Application Summary

The compound is explored for its antidiabetic properties, focusing on its ability to alleviate insulin resistance and improve glucose metabolism.

Methods of Application

In vitro studies using cell cultures and in vivo studies on diabetic animal models are conducted, examining the effects of Methyl hesperidin on insulin signaling pathways.

Results and Outcomes

Research indicates that Methyl hesperidin can improve oxidative stress and mitochondrial dysfunction, which are key factors in insulin resistance. It has shown promise in reducing blood glucose levels and enhancing insulin sensitivity .

Cancer Treatment

Scientific Field

Oncology

Application Summary

Methyl hesperidin is investigated for its chemotherapeutic potential, with a focus on its ability to modulate signaling pathways in cancer cells and increase chemosensitivity.

Methods of Application

Studies typically involve in vitro cancer cell line experiments and in vivo animal models to test the efficacy of Methyl hesperidin in inhibiting tumor growth and metastasis.

Results and Outcomes

Findings suggest that Methyl hesperidin can inhibit cancer cell proliferation, induce apoptosis, and potentially reverse drug resistance, making it a candidate for adjunctive cancer therapy .

Anti-inflammatory Treatments

Scientific Field

Immunology

Application Summary

The anti-inflammatory effects of Methyl hesperidin are of interest for treating various inflammatory conditions, including lung diseases and arthritis.

Methods of Application

Both in vitro and in vivo studies are employed to assess the efficacy of Methyl hesperidin in reducing inflammatory markers and improving symptoms in models of inflammation.

Results and Outcomes

Results show that Methyl hesperidin can inhibit key inflammatory mediators and pathways, offering potential therapeutic benefits for inflammatory diseases .

Antioxidant Therapy

Scientific Field

Pharmacology

Application Summary

Methyl hesperidin’s antioxidant properties are explored for their therapeutic potential in conditions caused by oxidative stress, such as colitis and venous insufficiency.

Methods of Application

Research involves administering Methyl hesperidin in pre-clinical models of oxidative stress to evaluate its effectiveness in enhancing cellular antioxidant defenses.

Results and Outcomes

Studies have demonstrated that Methyl hesperidin can activate cellular protective mechanisms against oxidative damage, suggesting its use in antioxidant therapies .

This analysis provides a snapshot of the diverse applications of Methyl hesperidin in scientific research, highlighting its potential benefits across various fields of medicine. Further clinical trials and research are necessary to fully understand its mechanisms and efficacy in humans.

Hepatoprotection

Scientific Field

Hepatology

Application Summary

Methyl hesperidin has been studied for its hepatoprotective properties, which may be beneficial in treating liver disorders and protecting against hepatotoxicity.

Methods of Application

Research typically involves administering Methyl hesperidin to animal models with induced liver injury to evaluate its protective effects.

Results and Outcomes

The compound has shown potential in reducing liver damage markers and improving liver function tests, indicating its therapeutic promise for liver health .

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

The antimicrobial properties of Methyl hesperidin are explored against various pathogens, including bacteria and fungi.

Methods of Application

In vitro assays are conducted to test the efficacy of Methyl hesperidin against different microbial strains, often using disk diffusion or broth dilution methods.

Results and Outcomes

Studies have reported that Methyl hesperidin exhibits inhibitory effects on certain bacterial and fungal species, suggesting its use as an antimicrobial agent .

Radioprotection

Scientific Field

Radiobiology

Application Summary

Methyl hesperidin is investigated for its potential to protect against radiation-induced damage, which is relevant for cancer radiotherapy and radiological emergencies.

Methods of Application

Experimental models, including cell cultures and animal studies, are used to assess the radioprotective effects of Methyl hesperidin pre- and post-radiation exposure.

Results and Outcomes

Findings suggest that Methyl hesperidin can mitigate DNA damage and oxidative stress caused by radiation, enhancing cellular survival .

Bone Health

Scientific Field

Orthopedics and Endocrinology

Application Summary

The effects of Methyl hesperidin on bone metabolism are studied, particularly its role in decreasing bone resorption and improving bone density.

Methods of Application

Animal models of osteoporosis are treated with Methyl hesperidin to observe its impact on bone markers and bone mineral density.

Results and Outcomes

Research indicates that Methyl hesperidin can promote bone formation and inhibit bone loss, offering potential benefits for osteoporosis management .

Capillary Protection

Scientific Field

Vascular Medicine

Application Summary

Methyl hesperidin’s capillary protective effects are of interest for conditions like venous insufficiency and diabetic microangiopathy.

Methods of Application

Clinical studies often involve patients with vascular conditions receiving Methyl hesperidin supplementation to evaluate its effects on capillary health.

Results and Outcomes

Results from these studies suggest improvements in capillary resistance and reduction in symptoms associated with capillary fragility .

Immunomodulation

Application Summary

The immunomodulatory properties of Methyl hesperidin are researched for their potential to modulate immune responses and treat autoimmune diseases.

Methods of Application

In vitro and in vivo studies are conducted to investigate the effects of Methyl hesperidin on immune cell function and cytokine production.

Results and Outcomes

Preliminary data indicate that Methyl hesperidin can influence immune cell activity and cytokine levels, which may be beneficial in managing immune-related disorders .

These additional applications further illustrate the versatility of Methyl hesperidin in scientific research and its potential for contributing to various therapeutic strategies. It’s important to note that while preclinical results are promising, more clinical trials are needed to confirm these benefits in humans.

Gastric Protection

Scientific Field

Gastroenterology

Application Summary

Methyl hesperidin is investigated for its potential to protect the gastric mucosa and treat peptic ulcers.

Methods of Application

Animal models with induced gastric ulcers receive Methyl hesperidin to assess its protective effects on the gastric lining.

Results and Outcomes

The compound has shown efficacy in reducing ulcer size and promoting mucosal healing, suggesting its use in gastroprotective therapies .

Antiviral Activity

Scientific Field

Virology

Application Summary

The antiviral properties of Methyl hesperidin are being explored, particularly against respiratory viruses, including SARS-CoV-2.

Methods of Application

In vitro studies are conducted to evaluate the inhibitory effects of Methyl hesperidin on viral replication and infection.

Results and Outcomes

Preliminary results indicate that Methyl hesperidin may bind to viral proteins, potentially hindering viral entry and replication .

Anti-Allergic Effects

Scientific Field

Immunology and Allergy

Application Summary

Methyl hesperidin is studied for its ability to mitigate allergic reactions by affecting histamine release and other allergic mediators.

Methods of Application

In vivo studies on animal models of allergy are used to test the efficacy of Methyl hesperidin in reducing allergic symptoms.

Results and Outcomes

Findings suggest that Methyl hesperidin can decrease the severity of allergic responses, offering a potential therapeutic option for allergy sufferers .

Metal Chelation

Scientific Field

Toxicology

Application Summary

The chelating properties of Methyl hesperidin are of interest for detoxifying heavy metals from the body.

Methods of Application

Studies involve administering Methyl hesperidin to models of metal toxicity to observe its chelating effects.

Results and Outcomes

Research indicates that Methyl hesperidin can bind to heavy metals, facilitating their excretion and reducing toxicity .

Antifungal Activity

Scientific Field

Mycology

Application Summary

Methyl hesperidin’s antifungal effects are being researched for the treatment of fungal infections.

Methods of Application

In vitro assays test the efficacy of Methyl hesperidin against various fungal species.

Results and Outcomes

The compound has demonstrated inhibitory activity against certain fungi, suggesting its potential as an antifungal agent .

Nitric Oxide Synthase Inhibition

Application Summary

Methyl hesperidin is studied for its ability to inhibit nitric oxide synthase, which has implications for cardiovascular health and inflammation.

Methods of Application

Biochemical assays are used to determine the inhibitory effects of Methyl hesperidin on nitric oxide synthase activity.

Results and Outcomes

Results show that Methyl hesperidin can inhibit nitric oxide production, which may be beneficial in conditions associated with excessive nitric oxide .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-SLRPQMTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020841 | |

| Record name | Methyl hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl hesperidin | |

CAS RN |

11013-97-1 | |

| Record name | Methyl hesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011013971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HESPERIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K324U7386B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

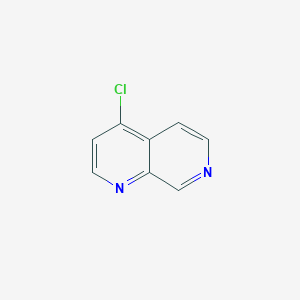

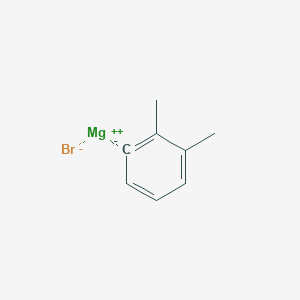

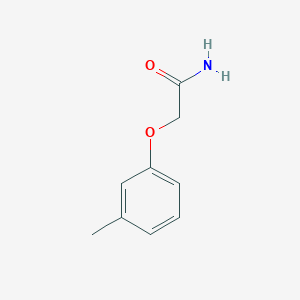

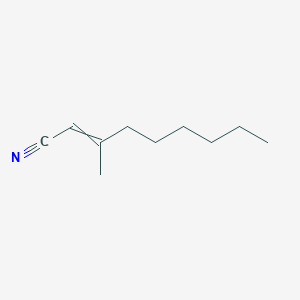

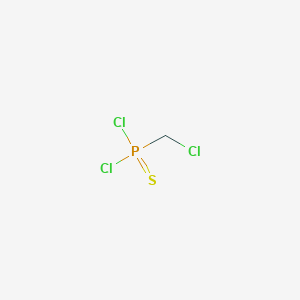

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)